2-benzenesulfonamidobenzoic acid
Overview
Description
2-benzenesulfonamidobenzoic acid is a white crystalline solid that is soluble in water and ethanol. It has a melting point of 176°C and a boiling point of 280°C . This compound is known for its ability to bind to DNA by an intercalative mechanism, forming covalent bonds with the bases on the DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzenesulfonamidobenzoic acid typically involves the reaction of benzoic acid derivatives with phenylsulfonyl chloride in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using automated systems to control temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-benzenesulfonamidobenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-benzenesulfonamidobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-benzenesulfonamidobenzoic acid involves its binding to DNA through an intercalative mechanism. This binding can disrupt the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific enzymes involved in these processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
5-Methyl-2-benzenesulfonamidobenzoic acid: This compound belongs to the same class of sulfanilides and shares similar chemical properties.
2-(2-Chloro-5-(Phenylsulfonyl)benzamido)benzoic acid: Known for its inhibitory effects on lactate transporters, this compound has applications in cancer research.
Uniqueness: Its ability to form covalent bonds with DNA bases sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(benzenesulfonamido)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c15-13(16)11-8-4-5-9-12(11)14-19(17,18)10-6-2-1-3-7-10/h1-9,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAHUXDVSURYKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188388 | |
Record name | Benzoic acid, 2-((phenylsulfonyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34837-67-7 | |
Record name | 2-[(Phenylsulfonyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34837-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-((phenylsulfonyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034837677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-((phenylsulfonyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzenesulfonamidobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-Benzenesulfonamidobenzoic acid revealed by the research?
A1: The research primarily used X-ray crystallography to determine the structure of this compound. Key findings include:
- Intramolecular Hydrogen Bonding: The molecule exhibits intramolecular hydrogen bonding between the nitrogen-bound hydrogen (N—H) and the oxygen atom (O) of the carboxyl group (COOH). Additionally, a carbon-bound hydrogen (C—H) also interacts with the carboxyl oxygen (O) through hydrogen bonding. []
- Intermolecular Interactions: The crystal structure is stabilized by various intermolecular interactions:
- Hydrogen Bonding: C—H⋯O and O—H⋯O hydrogen bonds contribute to the stability. Notably, O—H⋯O hydrogen bonds lead to the formation of cyclic dimers with a specific geometric arrangement termed graph-set motif R 2 2(8). []
- C—H⋯π Interactions: These interactions, involving a carbon-bound hydrogen (C—H) and the electron-rich pi system of a benzene ring, further contribute to the packing arrangement in the crystal lattice. []
- Dihedral Angle: The study revealed a dihedral angle of 13.7° between the plane of the benzene ring and the plane of the carboxyl group. [] This angle provides insights into the molecule's overall three-dimensional shape.
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